molecular formula C20H20N2OS B3011816 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392239-28-0

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3011816
CAS No.: 392239-28-0
M. Wt: 336.45
InChI Key: LKRHZBDLVBXHLU-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a high-value chemical tool for pharmacological research, belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This compound is of significant interest in basic research for its potential as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The thiazole ring is a privileged structure in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents and making this compound a versatile scaffold for probe development . Mechanistic studies on closely related analogs suggest that this class of compounds exhibits state-dependent, non-competitive antagonism of Zn2+-induced ZAC signalling, indicating an allosteric mode of action likely targeting the transmembrane and/or intracellular domains of the receptor . Furthermore, key structural analogs have demonstrated excellent selectivity, showing no significant off-target activity at other classic Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, underscoring its utility as a selective pharmacological probe . Researchers can leverage this compound to explore the poorly elucidated physiological functions of ZAC, which is proposed to be a sensor for endogenous zinc and protons in the nervous system and peripheral tissues . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-20(2,3)16-11-9-14(10-12-16)17-13-24-19(21-17)22-18(23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRHZBDLVBXHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Thiazole-Benzamide Derivatives
  • 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (Similarity score: 0.500): This analog replaces the tert-butyl group with a methyl substituent and introduces a triazole-sulfanyl side chain. The triazole moiety may enhance hydrogen-bonding interactions .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (Activity: 129.23% in growth assays): Substitution of tert-butyl with methylphenyl and addition of a phenoxy group on the benzamide increases polarity. The higher activity (p < 0.05) suggests that electron-rich aromatic systems improve efficacy in plant growth modulation, though direct comparisons to tert-butyl derivatives require further study .
Heterocyclic Modifications
  • 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72): Replacing the thiazole with a pyrazole ring alters electronic properties. This compound’s synthesis via HBTU-mediated coupling highlights scalability differences compared to thiazole-based routes .
  • 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl)benzamide (30): Substituting thiazole with thiadiazole introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. Thiadiazoles are more rigid, which may restrict conformational flexibility during target binding .

Pharmacological and Binding Comparisons

  • F5254-0161 (Glide score: −6.41 for CIITA-I modulation):
    This analog incorporates a trifluoromethylphenyl-piperazine group, enhancing hydrophobic and electrostatic interactions. The glide score suggests superior binding stability compared to simpler tert-butyl derivatives, though metabolic stability may be compromised due to the larger substituents .

  • NTB451 (CID: 1444008; necroptosis inhibition): Features a triazole-sulfanyl group and ethyl substitution.

Key Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Score Reference ID
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole-benzamide 4-tert-butylphenyl 485.62 Kinase inhibition (hypothetical)
2-Amino-N-(4-methylthiazol-2-yl)-5-triazolylbenzamide Thiazole-benzamide Methyl, triazole-sulfanyl 386.42 Similarity score: 0.500
N-[4-(4-methylphenyl)thiazol-2-yl]-2-phenoxybenzamide Thiazole-benzamide Methylphenyl, phenoxy 390.45 Growth modulation: 129.23%
4-tert-butyl-N-(pyrazol-3-yl)benzamide (72) Pyrazole-benzamide 4-methoxyphenyl 351.43 Synthetic yield: >80%
F5254-0161 Thiazole-benzamide Trifluoromethylphenyl-piperazine 507.48 Glide score: −6.41

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a benzamide moiety, and a tert-butylphenyl substituent. This unique combination of functional groups contributes to its reactivity and biological activity. The thiazole ring is particularly noted for its role in various biological interactions.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) Control
Staphylococcus aureus12.5 μg/mLCiprofloxacin (2 μg/mL)
Escherichia coli25 μg/mLIsoniazid (0.25 μg/mL)

The compound exhibited potent activity against Staphylococcus aureus, making it a potential candidate for antibiotic development.

2. Anticancer Properties

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have indicated that thiazole derivatives can inhibit focal adhesion kinase (FAK), which is implicated in cancer progression.

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The mechanism of action involves the compound's interaction with specific molecular targets within cancer pathways, potentially leading to selective targeting of cancer cells while minimizing effects on normal cells .

The biological activity of this compound is primarily attributed to its ability to inhibit the biosynthesis of bacterial lipids and interfere with cellular pathways involved in cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to enzymes or receptors critical for these processes .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 12.5 μg/mL for S. aureus, indicating its potential utility in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and HeLa cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values obtained suggest that this compound could serve as a lead structure for the development of new anticancer agents targeting specific pathways involved in tumor growth .

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